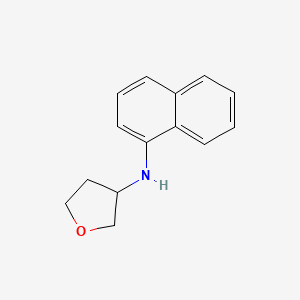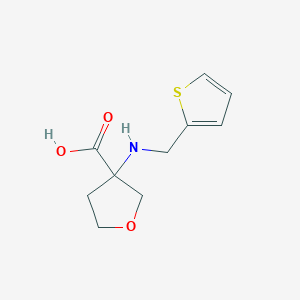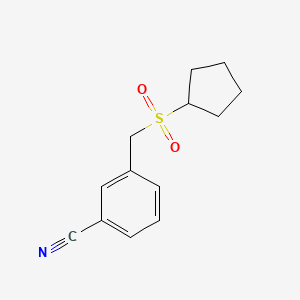![molecular formula C11H17NO3S B7570307 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol, also known as Methyl-PPME, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. Methyl-PPME is a derivative of phenol and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes and proteins that are involved in cancer cell growth and proliferation. It may also work by modulating the immune system and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria. Furthermore, it has been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have high stability and can be stored for long periods of time. However, one of the limitations of using 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol. One direction is to further elucidate its mechanism of action and identify specific targets that it interacts with. Another direction is to test its efficacy in animal models of cancer and neurodegenerative diseases. Furthermore, it may be useful to explore its potential as a drug delivery system for other therapeutic agents. Finally, it may be useful to investigate its potential as an antimicrobial agent in the food industry.
Conclusion:
In conclusion, 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol is a chemical compound that has been studied extensively for its potential applications in the field of medicine. It is synthesized through a specific method and has been shown to have anticancer, antimicrobial, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been suggested that it may work by inhibiting certain enzymes and proteins. There are several future directions for research on 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol, including further elucidation of its mechanism of action and testing its efficacy in animal models of disease.
Synthesis Methods
The synthesis of 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol involves the reaction of 4-methyl-2-nitrophenol with 2-methylsulfonylethylamine in the presence of palladium on carbon catalyst. The reaction is carried out under hydrogen gas atmosphere and the resulting product is 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol. This synthesis method has been optimized by researchers to achieve high yields and purity of 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol.
Scientific Research Applications
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested against various cancer cell lines. In addition, 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol has been shown to have antimicrobial activity against various bacterial strains. Furthermore, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methyl-2-[(2-methylsulfonylethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9-3-4-11(13)10(7-9)8-12-5-6-16(2,14)15/h3-4,7,12-13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCIVJRZQSMKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)







![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)

